1-Ethylcyclooctyl cyanide

Description

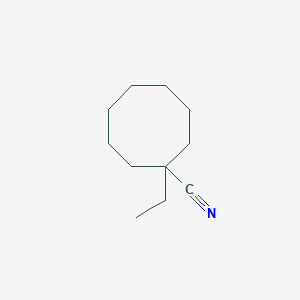

1-Ethylcyclooctyl cyanide is an organic nitrile compound characterized by a cyclooctyl ring (8-membered carbon ring) substituted with an ethyl group and a nitrile (-CN) functional group. The ethyl substituent enhances lipophilicity compared to unsubstituted cyclic nitriles, while the cyclooctyl ring introduces conformational flexibility due to its medium-sized ring strain .

Properties

IUPAC Name |

1-ethylcyclooctane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-11(10-12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASUTVFGIKANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclooctyl cyanide can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 1-ethylcyclooctyl halides with sodium or potassium cyanide in an ethanol solution. The reaction typically requires heating under reflux conditions to facilitate the substitution of the halogen with the cyano group .

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Hydrolysis

1-Ethylcyclooctyl cyanide can undergo hydrolysis, a reaction where water reacts with the compound to yield less toxic products such as ammonia and carboxylic acids. The general reaction can be represented as:

This reaction is significant as it reduces the toxicity associated with cyanides and can be catalyzed by enzymes such as cyanide hydrolase .

Nucleophilic Substitution Reactions

Due to the presence of the cyano group, this compound can participate in nucleophilic substitution reactions. For instance, when treated with alkyl halides in the presence of a base (e.g., sodium hydroxide), it can facilitate the formation of new carbon-nitrogen bonds through nucleophilic attack:

Where R represents an alkyl group and X is a halogen. This reaction is particularly useful for synthesizing various nitriles from halogenoalkanes .

Alkylation Reactions

The high nucleophilicity of the cyanide ion allows for alkylation reactions, where this compound can act as a nucleophile to attack electrophilic centers, leading to the formation of new carbon chains:

This process is essential in organic synthesis for extending carbon chains and introducing functional groups .

-

Redox Reactions

This compound also exhibits redox behavior, where it can act as a reducing agent in reactions with strong oxidizing agents. For example, it can react with molecular chlorine or hydrogen peroxide, leading to oxidation reactions that may produce various derivatives or oxidized products .

-

Metal Complexation

The cyano group has a strong affinity for transition metals, allowing for complex formation. This property is utilized in coordination chemistry and can lead to the creation of metal-cyanide complexes which have applications in catalysis and materials science .

Understanding the chemical reactions involving this compound provides valuable insights into its reactivity and potential applications in synthetic organic chemistry. Its ability to undergo hydrolysis, participate in nucleophilic substitutions, undergo alkylation, engage in redox reactions, and form metal complexes highlights its versatility as a chemical reagent.

-

Future Directions

Further research into the synthetic pathways involving this compound could lead to novel applications in drug development and materials science. Investigating its reactivity under different conditions and with various substrates will enhance our understanding of its potential uses.

By exploring diverse sources and research findings, this article aims to provide a comprehensive overview of the chemical reactions associated with this compound while adhering to scientific rigor and integrity .

Scientific Research Applications

1-Ethylcyclooctyl cyanide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethylcyclooctyl cyanide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Cyclohexyl Cyanide (CAS 766-05-2): A 6-membered cyclic nitrile. The absence of an ethyl substituent decreases lipophilicity (lower logP) .

- Ethyl Cyanide (Propionitrile, CAS 107-12-0) : A linear aliphatic nitrile. Lacks the cyclic structure, resulting in higher volatility and lower boiling point (~97°C) compared to 1-Ethylcyclooctyl cyanide (estimated >150°C due to larger molecular weight and ring structure) .

Physical and Chemical Properties

*Estimated based on molecular weight and structural analogs.

Biological Activity

1-Ethylcyclooctyl cyanide (ECOC), a nitrile compound, has garnered attention in scientific research for its potential biological activity. This article explores its synthesis, mechanisms of action, and biological implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by an ethyl-substituted cyclooctane ring with a cyano group (-CN) attached. Its IUPAC name is 1-ethylcyclooctane-1-carbonitrile, and it has the chemical formula C₁₁H₁₉N. The compound can be synthesized through nucleophilic substitution reactions involving 1-ethylcyclooctyl halides and sodium or potassium cyanide in an ethanol solution, typically under reflux conditions.

The biological activity of ECOC is primarily attributed to its cyano group, which can participate in nucleophilic substitution reactions with electrophilic centers in biomolecules. This interaction may modulate the activity of various enzymes and proteins, leading to specific biological effects. The compound's ability to form covalent bonds with target molecules is crucial for its potential therapeutic applications.

Research Findings

Recent studies have indicated that ECOC exhibits diverse biological activities, including:

Case Studies

A review of cyanide-related compounds highlights the risks associated with exposure to similar substances. For instance, a systematic review of acute cyanide cases revealed significant clinical effects stemming from ingestion and inhalation exposures . While these studies do not directly assess ECOC, they underscore the importance of understanding the toxicological profiles of nitriles.

Comparative Analysis

To contextualize the biological activity of ECOC, it is beneficial to compare it with other related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyclic Nitrile | Potential enzyme inhibitor |

| Benzyl Cyanide | Aromatic Nitrile | Antimicrobial properties |

| Cyclohexyl Cyanide | Cyclic Nitrile | Similar reactivity |

| Phenylacetonitrile | Aromatic Nitrile | Anticancer properties |

This table illustrates that while ECOC shares structural similarities with other nitriles, its unique cyclic structure may confer distinct biological properties.

Q & A

Q. What are the optimal synthetic routes for 1-Ethylcyclooctyl cyanide, and how can purity be validated experimentally?

Methodological Answer:

- Synthetic routes should prioritize regioselective alkylation of cyclooctanone derivatives, followed by cyanation via nucleophilic substitution or Strecker synthesis.

- Purification techniques (e.g., column chromatography, recrystallization) must be rigorously documented, with purity confirmed by GC-MS (>95%) and absence of residual solvents validated via ¹H/¹³C NMR .

- For novel compounds, elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are mandatory to confirm molecular identity .

Q. How should researchers address interferences in cyanide-specific analytical methods for this compound?

Methodological Answer:

- Use automated membrane dialysis (e.g., ASTM D7284) to isolate cyanide from thiocyanate (SCN) and sulfide interferences common in environmental matrices .

- Validate methods via spiked recovery tests (85–115% recovery) and duplicate sample analysis (≤35% RPD for heterogeneous samples) to minimize laboratory variability .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts, IR peaks) for this compound be systematically resolved?

Methodological Answer:

- Perform comparative analysis with structurally analogous compounds (e.g., cyclooctyl nitriles) to identify expected deviations in ¹³C NMR shifts due to steric effects from the ethyl group .

- Use computational modeling (DFT or MD simulations) to predict vibrational modes (IR) and correlate with experimental data, accounting for solvent effects and conformational isomerism .

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies are effective for reconciling discrepancies between experimental and theoretical yields in large-scale syntheses?

Methodological Answer:

- Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps, such as steric hindrance during cyclooctane ring closure .

- Apply mass balance calculations to trace unreacted intermediates or side products (e.g., ethylcyclooctane byproducts) using HPLC-MS .

- Evaluate solvent and catalyst effects via DoE (Design of Experiments) to optimize reaction conditions .

Q. How should researchers design studies to evaluate the environmental persistence of this compound?

Methodological Answer:

- Use OECD 301B (Ready Biodegradability Test) to assess aerobic degradation rates in soil/water systems, with cyanide release monitored via ion chromatography .

- Model bioaccumulation potential using log P (octanol-water partition coefficient) measurements and QSAR (Quantitative Structure-Activity Relationship) tools .

- Address thiocyanate interference in cyanide quantification by pre-treating samples with sulfamic acid .

Data Analysis & Critical Evaluation

Q. What statistical approaches are appropriate for interpreting variability in cyanide quantification across replicate samples?

Methodological Answer:

Q. How can researchers ensure the validity of structure-activity relationship (SAR) models for this compound derivatives?

Methodological Answer:

- Validate SAR models via leave-one-out cross-validation (LOOCV) and external test sets with ≥20% of the dataset .

- Corrogate results with experimental bioactivity data (e.g., enzyme inhibition assays) to confirm predictive power .

Literature & Hypothesis Development

Q. What criteria should guide the selection of literature sources for mechanistic studies on this compound?

Methodological Answer:

Q. How can a hypothesis about the thermal stability of this compound be rigorously tested?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.